molecular formula C11H8ClFN2OS B1299521 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 83558-09-2

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1299521
CAS No.: 83558-09-2
M. Wt: 270.71 g/mol
InChI Key: WZAPOTONSHTHMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 83558-09-2) is a high-purity synthetic intermediate of significant interest in medicinal chemistry research. This compound features a reactive chloroacetamide group attached to a 4-(4-fluorophenyl)thiazole scaffold, making it a versatile building block for the development of novel bioactive molecules. Its primary research application is as a precursor for the synthesis of more complex derivatives, particularly through nucleophilic substitution reactions where the chlorine atom can be displaced by various amines to generate a library of compounds for biological screening . The fluorophenyl-substituted thiazole core is a privileged structure in drug discovery, associated with a range of pharmacological activities. Scientific studies on closely related analogs have demonstrated that such compounds exhibit promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal properties . Furthermore, research has highlighted the potential of these derivatives as antiproliferative agents, with some showing significant activity against human breast adenocarcinoma cell lines (e.g., MCF7) . The presence of the electron-withdrawing fluorine atom and the amide linkage within the molecule is considered a useful template for antitumor activity . Researchers utilize this compound in molecular docking studies to investigate its potential binding modes and interactions with therapeutic targets, aiding in the rational design of new therapeutic candidates . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAPOTONSHTHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360665
Record name 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83558-09-2
Record name 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Preparation Methods

Reagents and Reaction Conditions

Step Reagents Solvent Temperature Time Notes
Thiazole ring formation α-Haloketone, thioamide/thiourea derivative with 4-fluorophenyl Ethanol, dioxane, or benzene Reflux (80–110 °C) 3–6 hours Acidic or basic catalysis may be used
Acylation with chloroacetyl chloride Chloroacetyl chloride, triethylamine (base) Anhydrous dioxane, toluene, or benzene 0–25 °C (initial), then room temperature 3–5 hours Slow addition of chloroacetyl chloride to amine solution with cooling

Synthetic Procedure Example

  • Thiazole ring synthesis:
    The 4-fluorophenyl-substituted thioamide is reacted with an α-haloketone under reflux in ethanol or dioxane. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the haloketone, followed by cyclization to form the thiazole ring.

  • Acylation step:
    The obtained 4-(4-fluorophenyl)-1,3-thiazol-2-amine is dissolved in anhydrous solvent (e.g., toluene) with triethylamine as a base. Chloroacetyl chloride is added dropwise at 0 °C to control the exothermic reaction. The mixture is stirred at room temperature for several hours to complete the acylation, forming this compound.

  • Work-up and purification:
    The reaction mixture is washed with water and aqueous sodium bicarbonate to remove acidic byproducts and excess reagents. The organic layer is dried and evaporated. The crude product is purified by recrystallization from ethanol or chloroform to yield the pure compound.

Yield and Purity

Typical yields for the acylation step range from 70% to 85%, depending on reaction conditions and purification methods. Purity is confirmed by spectroscopic techniques such as NMR and IR, with characteristic signals for the chloroacetamide group and thiazole ring.

Mechanistic Insights and Regioselectivity

  • The regioselectivity of the acylation is governed by the nucleophilicity of the amino group at the 2-position of the thiazole ring.
  • The electron-withdrawing effect of the 4-fluorophenyl substituent influences the acidity of adjacent hydrogens and the reactivity of the thiazole nitrogen.
  • Computational studies (e.g., density functional theory) suggest that the transition state for nucleophilic attack on chloroacetyl chloride is stabilized by minimal steric hindrance at the 2-amino position, favoring selective acylation.

Structural and Crystallographic Considerations

Single-crystal X-ray diffraction studies of related chloroacetamide derivatives reveal:

Parameter Value Significance
N–H···O hydrogen bond length ~2.0–2.1 Å Stabilizes crystal packing
C=O bond length (acetamide) ~1.22 Å Confirms amide formation
Dihedral angle (aryl-thiazole) ~70°–80° Influences molecular conformation and reactivity

These structural features are critical for understanding the compound’s stability and reactivity during synthesis and purification.

Summary Table of Preparation Methods

Method Aspect Description Reference
Thiazole ring formation Cyclization of α-haloketones with thioamide derivatives bearing 4-fluorophenyl
Acylation reagent Chloroacetyl chloride with triethylamine base
Solvents Anhydrous dioxane, toluene, benzene
Temperature control Initial cooling (0 °C) during acylation to control exotherm
Purification Recrystallization from ethanol or chloroform
Yield 70–85% for acylation step

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, studies have highlighted the role of thiazole derivatives in suppressing tumor necrosis factor-alpha (TNFα) release, which is crucial in inflammatory responses .

Case Study : A study evaluated a series of thiazole derivatives for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), an important target in inflammatory diseases. The results showed that these compounds significantly reduced inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The thiazole ring has been associated with various antimicrobial properties. Compounds containing this moiety have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like fluorine enhances their activity.

Case Study : A recent investigation demonstrated that thiazole-linked compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The synthesized derivatives were compared to standard antibiotics, showing comparable or superior activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole and phenyl groups can significantly influence biological activity.

ModificationEffect on Activity
Addition of electron-withdrawing groups (e.g., F)Increases potency against certain pathogens
Alteration of the acetamide groupAffects binding affinity to target proteins

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thiazole ring and fluorophenyl group play crucial roles in binding to the target sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) Key References
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Fluorophenyl), 2-chloroacetyl C₁₁H₉ClFN₂OS 287.72
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Chlorophenyl), 2-chloroacetyl C₁₁H₈Cl₂N₂OS 287.17
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(2-Chlorophenyl), 2-chloroacetyl C₁₁H₈Cl₂N₂OS 287.17
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Hydroxy-3-methoxyphenyl), acetyl C₁₂H₁₂N₂O₃S 264.30
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Fluorophenyl), 2-(3-chlorophenoxy)acetyl C₁₇H₁₂ClFN₂O₂S 362.81

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The fluorophenyl substituent (present in the target compound) may enhance metabolic stability and bioavailability compared to chlorophenyl analogs due to fluorine’s electronegativity and smaller atomic radius .
  • Chloroacetyl vs.

Example :

  • Compound N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) was synthesized via condensation of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with acetylthiourea, yielding a product confirmed by LCMS and ¹H NMR .
Anticancer and Kinase Modulation:
  • Compound 14 (): A c-Abl kinase activator with a 3-chloro-4-fluorophenyl substituent, highlighting the importance of halogenated aryl groups in kinase interactions.
  • CPN-9 (): A structurally distinct thiazol-2-yl acetamide (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) activates the Nrf2/ARE pathway, demonstrating the role of thiazole-acetamides in oxidative stress regulation.
Antimicrobial Activity:

Physicochemical Properties

Property Target Compound 4-(4-Chlorophenyl) Analog 4-(2-Chlorophenyl) Analog
Solubility Slightly in DMSO, chloroform Slightly in methanol, chloroform Not reported
Melting Point Not reported 459–461 K Not reported
Hydrogen Bond Acceptors 4 (O, S, N, F) 4 (O, S, N, Cl) 4 (O, S, N, Cl)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-aminothiazole derivatives (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine) with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous acetone or DMF. Reaction progress is monitored via TLC, and yields typically range from 75% to 80% after recrystallization from ethanol .
  • Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the chloroacetamide group.

Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?

  • Techniques :

  • 1H-NMR : Key signals include δ ~4.11–4.23 ppm (singlet for CH2Cl), δ ~7.25–7.63 ppm (aromatic protons from fluorophenyl and thiazole groups), and δ ~12.15 ppm (NH proton) .
  • Elemental Analysis : Validate molecular formula (e.g., C11H7ClFN2OS) with calculated vs. observed C, H, N, and S percentages (e.g., C: 47.85% observed vs. 47.80% calculated) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 283.05) .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial Activity : Demonstrates inhibition of bacterial growth (e.g., Staphylococcus aureus) by interfering with protein synthesis, likely via ribosomal targeting .
  • Anticancer Potential : Thiazole-acetamide derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7), with IC50 values <10 µM in some analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Strategies :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Impurity Analysis : Use HPLC to verify compound purity (>95%) and rule out degradants or byproducts .
  • Comparative SAR : Test analogs (e.g., 4-(2-fluorophenyl) vs. 4-(4-fluorophenyl) substitution) to isolate structural determinants of activity .

Q. What structure-activity relationship (SAR) strategies optimize this compound’s efficacy?

  • Key Modifications :

  • Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 5 to enhance metabolic stability .
  • Acetamide Side Chain : Replace chlorine with cyano or thiocyanate groups to improve target binding .
  • Fluorophenyl Group : Explore para vs. meta substitution to balance lipophilicity and solubility .
    • Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 15-lipoxygenase (15-LOX) or COX-2 .

Q. How is X-ray crystallography applied to determine this compound’s crystal structure?

  • Protocol :

  • Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections .
  • Refinement : Employ SHELXL for structure solution and refinement. Typical parameters: R1 < 0.05, wR2 < 0.10, and goodness-of-fit (S) ~1.03 .
  • Key Findings : The 4-fluorophenyl group adopts a planar conformation, with hydrogen bonds between the acetamide NH and thiazole nitrogen stabilizing the crystal lattice .

Q. What mechanistic studies elucidate its mode of action in antimicrobial or anticancer contexts?

  • Approaches :

  • Enzyme Inhibition Assays : Measure IC50 against bacterial ribosomes or human topoisomerase II .
  • Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes in treated cancer cells) .
  • In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume reduction and toxicity profiles .

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